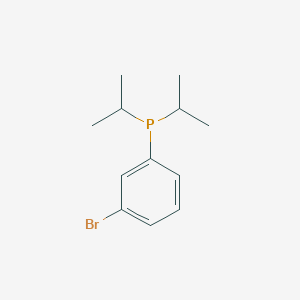

(3-Bromophenyl)di(propan-2-yl)phosphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

651330-02-8 |

|---|---|

Molecular Formula |

C12H18BrP |

Molecular Weight |

273.15 g/mol |

IUPAC Name |

(3-bromophenyl)-di(propan-2-yl)phosphane |

InChI |

InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |

InChI Key |

DTDBNXJWBHYYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C1=CC(=CC=C1)Br)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for 3 Bromophenyl Di Propan 2 Yl Phosphane

Palladium(II) Complexes: Synthesis, Reactivity, and Crystal Structures

Palladium(II) complexes with phosphane ligands are typically synthesized by reacting a palladium(II) precursor, such as [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or [PdCl₂(CH₃CN)₂], with the phosphane ligand in a suitable solvent. For (3-Bromophenyl)di(propan-2-yl)phosphane, a typical reaction would involve stirring the palladium precursor with two equivalents of the phosphane ligand to form a square planar complex of the type trans-[PdCl₂{P(3-BrC₆H₄)(i-Pr)₂}₂].

The reactivity of such complexes often involves ligand substitution reactions, where the chloride or phosphane ligands can be replaced by other ligands. Reductive elimination from Pd(II) to form Pd(0) species is a key step in many catalytic cycles, such as the Suzuki-Miyaura coupling, for which palladium-phosphine complexes are widely used catalysts. nih.gov

The crystal structure of a hypothetical trans-[PdCl₂{P(3-BrC₆H₄)(i-Pr)₂}₂] complex would be expected to show a square planar geometry around the palladium center with the two phosphane ligands in a trans arrangement to minimize steric hindrance between the bulky isopropyl groups. The Pd-P and Pd-Cl bond lengths would be comparable to those observed in similar palladium(II) phosphane complexes.

Nickel(II) Complexes: Geometrical Arrangements and Electronic Properties

Nickel(II) complexes with monodentate phosphane ligands can exhibit a variety of geometries, most commonly square planar and tetrahedral. The preferred geometry is influenced by a combination of electronic and steric factors. For a ligand like this compound, the formation of a square planar trans-[NiCl₂{P(3-BrC₆H₄)(i-Pr)₂}₂] complex would be anticipated, similar to palladium(II). However, the smaller ionic radius of Ni(II) compared to Pd(II) could lead to greater steric crowding, potentially favoring a tetrahedral geometry or an equilibrium between square planar and tetrahedral forms in solution.

The electronic properties of these complexes are dictated by the d⁸ electron configuration of Ni(II). Square planar complexes are typically diamagnetic, while tetrahedral complexes are paramagnetic. Magnetic susceptibility measurements can, therefore, be a useful tool to distinguish between these geometries.

Platinum(II) and Other Group 10 Metal Complexes

Platinum(II) complexes with phosphane ligands are generally prepared in a similar manner to their palladium counterparts, often starting from K₂[PtCl₄]. The resulting complexes, such as cis- or trans-[PtCl₂{P(3-BrC₆H₄)(i-Pr)₂}₂], are typically more robust and less labile than their palladium analogues. The choice of solvent and reaction conditions can sometimes influence the isomeric product distribution.

The coordination chemistry of this compound with other group 10 metals is not well-documented. However, based on general trends, one would expect similar coordination behavior, with the stability of the resulting complexes generally increasing down the group (Ni < Pd < Pt).

Coordination with Other Relevant Transition Metal Centers (e.g., Cu, Rh, Ir, Ru, Fe)

The coordination chemistry of this compound with other transition metals is largely unexplored in the available literature. However, based on the known chemistry of related phosphane ligands, some general predictions can be made:

Copper(I) complexes with phosphanes are common and often exhibit tetrahedral or trigonal planar geometries.

Rhodium(I) and Iridium(I) complexes are of great interest due to their catalytic applications. Square planar complexes of the type [MCl(CO){P(3-BrC₆H₄)(i-Pr)₂}₂] (M = Rh, Ir) could potentially be synthesized.

Ruthenium(II) forms a wide variety of phosphane complexes, often with octahedral geometry, such as [RuCl₂(PPh₃)₃]. A mixed-ligand complex incorporating this compound could be envisaged.

Iron complexes with phosphane ligands are also known, though less common in catalysis than their heavier congeners. Iron carbonyl complexes can react with phosphanes to form substituted products.

Ligand Binding Modes, Denticity Analysis, and Coordination Number Variations

Influence of Steric and Electronic Parameters on Metal Coordination and Stability

The steric bulk of the this compound ligand is significant, primarily due to the two isopropyl groups attached to the phosphorus atom. This steric hindrance is quantified by the Tolman cone angle (θ), which is a measure of the solid angle occupied by the ligand at the metal center. For this compound, the Tolman cone angle is estimated to be in the range of 160-170°. vulcanchem.com This large cone angle can influence the number of ligands that can coordinate to a metal center, generally favoring lower coordination numbers. nih.gov The bulky nature of the di(propan-2-yl)phosphino group can also provide kinetic stability to the metal complex by hindering ligand dissociation and preventing undesired side reactions. vulcanchem.com

Electronically, the this compound ligand is characterized by its σ-donating and π-accepting abilities. The phosphorus atom possesses a lone pair of electrons that can be donated to an empty d-orbital of a transition metal, forming a σ-bond. The strength of this donation is influenced by the substituents on the phosphorus atom. The two electron-donating isopropyl groups enhance the electron density on the phosphorus, making it a reasonably good σ-donor. However, the presence of the 3-bromophenyl group introduces an electron-withdrawing effect due to the electronegativity of the bromine atom and the aromatic ring. This inductive effect reduces the electron density at the phosphorus center. vulcanchem.com

This reduction in electron density on the phosphorus atom, in turn, enhances the ligand's π-accepting ability. The empty π* orbitals of the phenyl ring can accept electron density from filled d-orbitals of the metal in a process called back-bonding. The electron-withdrawing bromine substituent further promotes this π-backbonding. Consequently, this compound is considered to have moderate σ-donor strength and high π-acceptor capability. vulcanchem.com This electronic profile makes it particularly suitable for stabilizing electron-rich metal centers in low oxidation states.

The interplay of these steric and electronic factors is crucial in determining the stability and reactivity of its transition metal complexes. For instance, in complexes with late transition metals such as palladium or platinum, the balance between σ-donation and π-acceptance is key to the stability of the metal-ligand bond.

Below is a table comparing the estimated steric and electronic parameters of this compound with other common phosphine (B1218219) ligands.

| Phosphine Ligand | Tolman Cone Angle (θ) / ° | σ-Donor Strength | π-Acceptor Strength |

| This compound | ~160-170 | Moderate | High |

| Triphenylphosphine (PPh₃) | 145 | Moderate | Low |

| Tricyclohexylphosphine (PCy₃) | 170 | Strong | Low |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182 | Very Strong | Low |

| Trimethylphosphine (PMe₃) | 118 | Strong | Low |

Data for this compound are estimated based on available chemical supplier information. vulcanchem.com Data for other phosphines are established literature values.

Dynamic Behavior of this compound in Coordination Spheres

The dynamic behavior of phosphine ligands within the coordination sphere of a transition metal can involve several processes, including ligand exchange, conformational changes, and fluxional processes of the entire complex. For this compound, its specific steric and electronic characteristics are expected to influence these dynamic phenomena.

Due to the lack of specific experimental studies on the dynamic behavior of this compound complexes, we can infer potential behaviors based on studies of analogous phosphine ligands. The significant steric bulk of the di(propan-2-yl)phosphino moiety would likely result in a relatively high energy barrier for ligand dissociation, a key step in many ligand exchange reactions. This would suggest that complexes of this compound may exhibit lower rates of ligand exchange compared to complexes with less bulky phosphines.

Furthermore, the rotation around the P-C(aryl) bond could be restricted upon coordination to a metal center, particularly in sterically crowded complexes. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study such dynamic processes. In a hypothetical complex, for example, hindered rotation around the P-C bond could lead to the observation of distinct NMR signals for the isopropyl groups at low temperatures, which would coalesce into a single signal at higher temperatures as the rotation becomes faster on the NMR timescale. The activation energy for such a process could then be determined using lineshape analysis.

In complexes with more than one this compound ligand, intramolecular exchange processes between non-equivalent phosphine ligands could also occur. Such fluxional behavior is often observed in five-coordinate trigonal bipyramidal complexes, where axial and equatorial ligands can interchange via a pseudorotation mechanism, such as the Berry pseudorotation. The energy barrier for such a process would be sensitive to the steric profile of the ligand.

While no specific experimental data for the dynamic behavior of this compound complexes are available in the current literature, the table below outlines potential dynamic processes and the factors that would influence them, based on general principles of coordination chemistry.

| Dynamic Process | Influencing Factors for this compound | Expected Outcome |

| Ligand Dissociation/Association | High steric bulk (Tolman cone angle ~160-170°); Moderate P-M bond strength. | Slow ligand exchange rates, contributing to the kinetic stability of the complex. |

| Rotation around P-C(aryl) bond | Steric interactions between the isopropyl groups and other ligands in the coordination sphere. | Potentially hindered rotation, observable by VT-NMR, leading to coalescence phenomena. |

| Fluxionality of the Complex | Geometry of the complex (e.g., trigonal bipyramidal); Steric hindrance of the ligand. | Possible intramolecular exchange between non-equivalent ligand positions, with an energy barrier dependent on steric crowding. |

It is important to emphasize that the information presented in this section is based on established principles of coordination chemistry and analogies with other phosphine ligands, as direct experimental studies on the dynamic behavior of this compound complexes are not publicly available.

Applications of 3 Bromophenyl Di Propan 2 Yl Phosphane in Homogeneous Catalysis

Cross-Coupling Reactions Facilitated by (3-Bromophenyl)di(propan-2-yl)phosphane Complexes

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of the catalyst, typically a palladium complex, is highly dependent on the nature of the phosphine (B1218219) ligand.

Suzuki-Miyaura Coupling: Scope and Limitations with Aryl Halides and Pseudohalides

No specific data or research articles were found that detail the use of this compound as a ligand in Suzuki-Miyaura coupling reactions. Therefore, its scope and limitations in the coupling of various aryl halides and pseudohalides with boronic acids or their derivatives have not been documented.

Heck and Sonogashira Reactions for C-C Bond Formation

Similarly, the application of this phosphine ligand in Heck and Sonogashira reactions, which are pivotal for the formation of C-C bonds between alkenes or alkynes and aryl halides, is not described in the available literature.

Negishi, Stille, and Kumada Coupling Methodologies

There is no available information on the use of this compound in Negishi, Stille, or Kumada coupling reactions, which utilize organozinc, organotin, and organomagnesium reagents, respectively.

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Forming Reactions

The utility of this compound in Buchwald-Hartwig amination or other related C-N, C-O, and C-S bond-forming reactions has not been reported.

C-H Functionalization Strategies and Remote Activation

The field of C-H functionalization represents a significant advance in synthetic chemistry. However, there are no studies indicating the use of this compound in catalyzing such transformations, including remote activation strategies.

Hydrogenation and Dehydrogenation Processes: Scope and Selectivity

No research has been published on the application of metal complexes bearing the this compound ligand in hydrogenation or dehydrogenation reactions.

Carbonylation and Hydroformylation Reactions: Regioselectivity and Efficiency

The performance of phosphine ligands in carbonylation and hydroformylation reactions is critically dependent on their electronic and steric profiles, which directly influence the activity and selectivity of the metal catalyst.

Carbonylation Reactions:

In palladium-catalyzed carbonylation reactions, such as the conversion of aryl halides to esters, amides, or carboxylic acids, the choice of phosphine ligand is crucial. While specific studies detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the structural features of the ligand allow for informed predictions. The electron-withdrawing nature of the 3-bromophenyl group can enhance the π-acceptor properties of the phosphine. This characteristic can be advantageous in preventing the deactivation of the palladium catalyst, a common issue in carbonylation processes. researchgate.net The steric bulk provided by the di(propan-2-yl)phosphino group is also a key factor in promoting the reductive elimination step, which is often the rate-determining step in the catalytic cycle.

Hydroformylation Reactions:

Hydroformylation, or the "oxo" process, is a large-scale industrial process for the production of aldehydes from alkenes. The regioselectivity of this reaction, yielding either a linear or a branched aldehyde, is a major challenge and is highly dependent on the ligand coordinated to the metal center (typically rhodium or cobalt). The use of bulky phosphine ligands generally favors the formation of the linear aldehyde due to steric hindrance.

Although specific data for this compound in hydroformylation is scarce in the readily accessible literature, general principles of ligand design in this reaction are well-established. For instance, in the hydroformylation of styrene, achieving high regioselectivity for the branched aldehyde is a common goal. nih.gov The electronic effects of the ligand also play a significant role. The balance between σ-donation and π-acceptance of the phosphine ligand influences the equilibrium between different catalytic intermediates, thereby affecting both activity and selectivity.

Polymerization Reactions: Role in Monomer Insertion and Chain Growth

The application of this compound in polymerization reactions, particularly in the context of late-transition-metal-catalyzed olefin polymerization, is an area of academic and industrial interest. The ligand's structure can influence the catalyst's activity, the polymer's molecular weight, and its microstructure.

In the context of alternating copolymerization of carbon monoxide and ethene, catalyzed by palladium-phosphine complexes, the ligand plays a critical role in stabilizing the active catalytic species and influencing the rate of monomer insertion. mdpi.com The bidentate or monodentate nature of the phosphine ligand, as well as its electronic and steric properties, dictates the outcome of the polymerization. While specific examples employing this compound are not prominently reported, its characteristics suggest it could be a candidate for such reactions. The steric bulk might influence the rate of chain transfer and termination reactions, thereby affecting the molecular weight of the resulting polyketone.

Other Advanced Catalytic Transformations (e.g., Cycloadditions, Redox Chemistry)

Beyond carbonylation and polymerization, phosphine ligands are instrumental in a wide array of other advanced catalytic transformations.

Cycloaddition Reactions:

Phosphine-catalyzed cycloaddition reactions, such as the [3+2] cycloaddition of allenoates and electron-deficient alkenes, represent a powerful tool for the synthesis of five-membered carbocycles and heterocycles. pku.edu.cn In these organocatalytic reactions, the phosphine acts as a nucleophile to generate a zwitterionic intermediate that then participates in the cycloaddition. The steric and electronic properties of the phosphine can influence the rate and efficiency of the initial nucleophilic attack and the subsequent steps of the catalytic cycle. While the specific utility of this compound in this context has not been extensively explored in available literature, its moderate nucleophilicity, modulated by the electron-withdrawing bromo-substituent, could offer unique reactivity profiles.

Redox Chemistry:

In the realm of redox chemistry, phosphine ligands are often employed to stabilize metal centers in various oxidation states. For instance, in iridium-catalyzed N-alkylation of amines with alcohols, the π-acceptor character of the phosphine ligand can be crucial for the catalytic efficiency. rsc.org A strong π-acceptor ligand can stabilize the metal center and protect it from deactivation. The 3-bromophenyl group in this compound would enhance its π-acceptor capabilities compared to a simple trialkylphosphine, making it a potentially effective ligand for such redox-active catalytic systems.

Heterogenization Strategies for Recycling and Sustainability

The recovery and reuse of homogeneous catalysts are critical for improving the economic and environmental sustainability of chemical processes. Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, is a common strategy to facilitate catalyst separation and recycling. acs.org

Several methods can be employed for the heterogenization of phosphine ligands and their metal complexes. These include covalent attachment to organic polymers or inorganic materials like silica (B1680970), as well as non-covalent immobilization through ionic interactions or encapsulation within porous frameworks like metal-organic frameworks (MOFs). chemrxiv.orgacs.orgchemrxiv.org

For this compound, the bromo-substituent offers a convenient handle for covalent immobilization. For example, it could potentially undergo cross-coupling reactions to be anchored onto a functionalized polymer support. rsc.org Once heterogenized, the resulting supported catalyst could be used in flow reactors or easily separated from the reaction mixture by filtration, thus enabling its reuse over multiple catalytic cycles. The stability of the linkage between the ligand and the support under the reaction conditions is a critical factor for the longevity of the heterogenized catalyst.

Mechanistic Investigations of Catalytic Cycles Involving 3 Bromophenyl Di Propan 2 Yl Phosphane

Elucidation of Active Catalytic Species and Pre-catalyst Activation

A critical first step in any catalytic cycle is the formation of the active catalytic species from a more stable pre-catalyst. For palladium-catalyzed reactions, this typically involves the reduction of a Pd(II) pre-catalyst to a Pd(0) species, which is the active form for oxidative addition. The structure of the active catalyst, specifically the number of (3-Bromophenyl)di(propan-2-yl)phosphane ligands coordinated to the metal center (e.g., MLn where n=1, 2, or 3), is crucial for its reactivity.

Hypothetical Activation and Active Species Formation:

| Pre-catalyst | Activation Step | Potential Active Species |

| Pd(OAc)₂ + this compound | Reduction and Ligand Coordination | Pd(0)L₂ or Pd(0)L₃ |

| Pd₂(dba)₃ + this compound | Ligand Exchange | Pd(0)L(dba) or Pd(0)L₂ |

L = this compound

The actual nature of the active species would need to be determined experimentally, as it is highly dependent on reaction conditions such as temperature, solvent, and the concentration of the ligand and other reactants.

Oxidative Addition Pathways: Rate-Determining Steps and Stereochemical Control

Oxidative addition is often the rate-determining step in cross-coupling reactions. The electron-donating isopropyl groups on the phosphorus atom of this compound would increase the electron density at the metal center, which generally facilitates oxidative addition. Conversely, the bulky nature of these groups could influence the coordination number of the active species and the pathway of the oxidative addition. The stereochemistry of the resulting organometallic complex is also a key factor, as subsequent steps often require a specific geometric arrangement.

Reductive Elimination Mechanisms: Substrate Scope and Selectivity Implications

Reductive elimination is the final step in many cross-coupling reactions, where the new C-C or C-heteroatom bond is formed, and the catalyst is regenerated. The electronic and steric properties of the this compound ligand would play a significant role in the rate and selectivity of this step. The cis-arrangement of the two groups to be eliminated is a general prerequisite for concerted reductive elimination. The bulkiness of the ligand could influence the ease with which this cis-isomer is formed and maintained.

Transmetalation Steps in Cross-Coupling: Ligand Influence on Efficiency

In cross-coupling reactions like Suzuki or Stille couplings, a transmetalation step is required to transfer an organic group from an organometallic reagent (e.g., organoboron or organotin compound) to the palladium center. The efficiency of this step can be highly dependent on the nature of the phosphine (B1218219) ligand. The steric bulk of this compound could create a more open coordination sphere around the metal, potentially facilitating the approach of the transmetalating agent.

Ligand Exchange Dynamics and Dissociation Mechanisms during Catalysis

The lability of the this compound ligand is a crucial parameter. Dissociation of a ligand from the metal center is often necessary to open a coordination site for substrate binding or to facilitate other steps in the catalytic cycle. The strength of the metal-phosphine bond and the steric crowding around the metal center will dictate the equilibrium and kinetics of ligand association and dissociation.

In-situ and Operando Spectroscopic Probes for Reaction Intermediates

To gain concrete evidence for the proposed mechanistic steps, in-situ and operando spectroscopic techniques are indispensable. Techniques such as ³¹P NMR, ¹³C NMR, and IR spectroscopy could be used to identify and characterize key catalytic intermediates containing the this compound ligand under actual reaction conditions. X-ray crystallography of isolated intermediates would provide definitive structural information. However, no such specific studies for this compound are currently prominent in the scientific literature.

Computational and Theoretical Studies of 3 Bromophenyl Di Propan 2 Yl Phosphane and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Ligand Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For phosphine (B1218219) ligands like (3-Bromophenyl)di(propan-2-yl)phosphane, DFT calculations can provide valuable insights into their bonding and reactivity. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the ligand's σ-donating and π-accepting capabilities.

The electronic nature of this compound is influenced by the opposing effects of the electron-withdrawing bromine atom on the phenyl ring and the electron-donating di(propan-2-yl)phosphino group. The bromine atom at the meta-position has a moderate electron-withdrawing effect, which can reduce the electron density at the phosphorus center. This, in turn, can enhance the ligand's π-accepting ability, a critical factor for stabilizing metal centers in various oxidation states. DFT calculations can quantify these electronic effects by mapping the molecular electrostatic potential (MEP) and calculating atomic charges. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for analogous phosphine ligands. For instance, DFT calculations have been successfully employed to study the electronic properties of various substituted phenylphosphines, providing a framework for how such an analysis would be conducted for the title compound.

Quantification of Steric and Electronic Parameters (e.g., Tolman Cone Angle, Ligand Electronic Parameter)

To rationally design and select phosphine ligands for specific catalytic applications, it is essential to quantify their steric and electronic properties. The Tolman cone angle (θ) and the ligand electronic parameter (TEP) are two of the most widely used descriptors.

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org For this compound, the bulky isopropyl groups are the primary determinants of its steric profile. Empirical calculations have estimated the cone angle to be approximately 165°. vulcanchem.com This value indicates a significant steric presence, comparable to other bulky phosphines like tricyclohexylphosphine. vulcanchem.com Such steric bulk can be advantageous in catalysis by promoting reductive elimination and preventing the formation of undesired, coordinatively saturated metal complexes.

| Phosphine Ligand | Tolman Cone Angle (θ) [°] | Qualitative σ-Donor Strength | Qualitative π-Acceptor Strength |

|---|---|---|---|

| This compound | ~165 vulcanchem.com | Moderate vulcanchem.com | High vulcanchem.com |

| Triphenylphosphine | 145 | Moderate | Low |

| Tricyclohexylphosphine | 170 | Strong | Low |

| Tri(tert-butyl)phosphine | 182 | Very Strong | Low |

Prediction of Reactivity and Selectivity in Catalytic Cycles via Energetic Profiles

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of catalysts by mapping the energetic profiles of entire catalytic cycles. For a catalytic process involving a metal complex of this compound, DFT calculations can be used to determine the relative energies of all intermediates and transition states.

Modeling of Transition States and Determination of Energy Barriers

The heart of understanding a chemical reaction from a theoretical perspective lies in the characterization of its transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and verify these transition state structures.

For a catalytic reaction utilizing a this compound-metal complex, modeling the transition states of key elementary steps, such as oxidative addition or C-C bond formation, is essential. The calculated energy difference between the reactants and the transition state gives the activation energy barrier. This barrier is a critical factor in determining the reaction rate. The geometry of the transition state can also provide valuable information about the mechanism and the factors controlling selectivity. For instance, the steric bulk of the di(propan-2-yl)phosphino groups would be expected to play a significant role in the geometry and energy of the transition states.

Solvation Effects and Reaction Environment Simulations

Reactions are typically carried out in a solvent, and the surrounding environment can have a profound impact on the reaction's kinetics and thermodynamics. Computational models can account for these solvation effects in several ways. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models include a number of individual solvent molecules in the calculation.

For catalytic systems involving this compound, the choice of solvent could influence the stability of charged intermediates and transition states. Simulating the reaction environment allows for a more realistic prediction of reaction outcomes. For example, in a reaction that proceeds through a polar transition state, a polar solvent would be expected to lower the activation energy barrier, thus accelerating the reaction. Computational studies that incorporate solvation effects provide a more complete and accurate picture of the catalytic process.

Rational Ligand Design and Optimization via Computational Methods

The ultimate goal of many computational studies in catalysis is the rational design of new and improved ligands. mit.eduacs.org By understanding the structure-property relationships of existing ligands, chemists can use computational tools to design new ligands with tailored electronic and steric properties.

This compound can be considered a platform for further ligand optimization. For instance, the electronic properties could be fine-tuned by replacing the bromine atom with other substituents at different positions on the phenyl ring. The steric bulk could be modified by changing the alkyl groups on the phosphorus atom. Computational screening of a virtual library of related ligands can identify promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of new, highly effective catalysts for a wide range of chemical transformations. rsc.orgnih.govrsc.org

Advanced Analytical and Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

X-ray Crystallography for Solid-State Structure Determination of (3-Bromophenyl)di(propan-2-yl)phosphane and its Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For this compound and its metal complexes, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and coordination geometries.

In the solid state, the structure of a metal complex containing this phosphine (B1218219) ligand would reveal the coordination number and geometry of the metal center, which is often square-planar for Pd(II) or Pt(II) complexes or tetrahedral for other metals. nih.gov The analysis would precisely measure the crucial M-P bond length and the P-C bond lengths to the isopropyl and bromophenyl groups. The steric bulk of the di(propan-2-yl)phosphino group, quantified by Tolman's cone angle, can be visually and metrically confirmed from the crystal structure. This steric hindrance plays a significant role in the stability and reactivity of the complex. umb.edu

While the crystal structure for 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione has been reported, providing comparative data for a molecule containing a bromophenyl group researchgate.net, direct crystallographic data for this compound was not available in the initial search. However, analysis of related phosphine complexes, such as those with tert-butyl and isopropyl groups, reveals typical bond lengths and geometries that can be expected. nih.gov For instance, in trans-configured palladium(II) and platinum(II) halide complexes with bulky phosphine selenides, the metal centers exhibit square-planar geometry. nih.gov

Table 1: Representative Crystallographic Data for Phosphine Complexes

| Parameter | Typical Value | Significance |

|---|---|---|

| M-P Bond Length (Å) | 2.20 - 2.40 | Indicates the strength of the metal-phosphine bond. |

| P-C(isopropyl) Bond Length (Å) | 1.84 - 1.88 | Standard single bond length, reflects ligand integrity. |

| P-C(aryl) Bond Length (Å) | 1.81 - 1.85 | Slightly shorter than P-C(alkyl) due to sp² hybridization. |

| C-P-C Angle (°) | 100 - 115 | Influences the ligand's cone angle and steric profile. |

Note: The data in this table is illustrative, based on general findings for similar phosphine complexes, and not specific experimental results for this compound.

Multi-Nuclear NMR Spectroscopy (e.g., ³¹P, ¹H, ¹³C) for Solution-State Dynamics, Coordination Modes, and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and behavior of molecules in solution. man.ac.uk For this compound and its complexes, a combination of ³¹P, ¹H, and ¹³C NMR provides a wealth of information.

³¹P NMR Spectroscopy: As phosphorus is the coordinating atom, ³¹P NMR is particularly diagnostic. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. uni-muenchen.de For the free this compound ligand, a specific chemical shift would be observed. organicchemistrydata.org Upon coordination to a metal center, this signal undergoes a significant "coordination shift," typically moving downfield. The magnitude of this shift provides clues about the nature of the metal and the bonding. Furthermore, if the metal nucleus is NMR active (e.g., ¹⁹⁵Pt or ¹⁰³Rh), coupling between the phosphorus and the metal nucleus (J-coupling) can be observed, providing direct evidence of coordination and information about the number of phosphine ligands attached to the metal. researchgate.net

¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic framework of the ligand. ¹H NMR spectra would show distinct signals for the aromatic protons on the bromophenyl ring and the methine and methyl protons of the isopropyl groups. ¹³C NMR would similarly show characteristic peaks for the different carbon environments. Changes in the chemical shifts of these nuclei upon complexation can indicate how electron density is redistributed within the ligand. Monitoring the appearance of new signals and the disappearance of starting material signals in the NMR spectra is a standard method for following the progress of reactions involving the phosphine ligand. nih.gov

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Species | Expected Chemical Shift (δ, ppm) | Key Information |

|---|---|---|---|

| ³¹P | Free Ligand | Varies (e.g., -20 to +20) | Fingerprint of the uncoordinated phosphine. |

| Metal Complex | Shifted (e.g., +10 to +60) | Confirms coordination; shift magnitude relates to metal and bonding. | |

| ¹H | Free Ligand | ~7.0-7.8 (Aryl), ~2.0-2.5 (CH), ~1.0-1.3 (CH₃) | Confirms proton environments in the organic structure. |

| Metal Complex | Minor shifts in all signals | Indicates changes in the electronic environment upon coordination. | |

| ¹³C | Free Ligand | ~125-140 (Aryl), ~25-30 (CH), ~18-22 (CH₃) | Confirms carbon skeleton of the ligand. |

Note: The chemical shift ranges are illustrative and can vary based on the solvent and the specific metal center.

Mass Spectrometry Techniques (e.g., ESI-MS) for Ligand Integrity and Complex Formation in Solution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, thermally fragile molecules, making it ideal for studying organometallic complexes in solution. researchgate.net It provides a precise measurement of the mass-to-charge ratio (m/z) of ions.

For this compound, ESI-MS can confirm its molecular weight and purity by detecting the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. researchgate.net When studying the formation of metal complexes, ESI-MS is invaluable for identifying the resulting species in the reaction mixture. The detection of a peak corresponding to the mass of the expected complex, for example, [M-ligand + (phosphine)₂]⁺, provides direct evidence of its formation in solution. chim.it The isotopic pattern of the peaks can also be diagnostic, especially for metals with multiple stable isotopes (like palladium) and for the bromine atom in the ligand.

Infrared and Raman Spectroscopy for Vibrational Fingerprints and Bonding Analysis within Complexes and during Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint." uantwerpen.be For this compound, characteristic bands for the P-C (aryl and alkyl) stretches, C-H bends of the isopropyl groups, and aromatic C=C stretching and C-H bending modes would be observed.

Upon coordination to a metal, subtle shifts in these vibrational frequencies occur, reflecting the change in the electronic structure and bonding. A particularly powerful application arises when the phosphine complex also contains a "reporter" ligand, such as carbon monoxide (CO). The C-O stretching frequency (ν(CO)) is highly sensitive to the amount of electron density on the metal center. libretexts.org By comparing the ν(CO) in a [M(CO)ₙL] complex (where L is the phosphine) to a standard, one can quantify the net electron-donating ability of the phosphine ligand, a concept pioneered by Tolman. libretexts.org A stronger donating phosphine increases the electron density on the metal, leading to more M→CO back-bonding and a lower ν(CO) frequency. libretexts.org

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Catalytic Cycle Monitoring

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. For this compound, the spectrum would be dominated by π→π* transitions within the bromophenyl aromatic system. The phosphorus lone pair may also give rise to weaker n→σ* or n→π* transitions.

Upon formation of a metal complex, new absorption bands can appear. These often include ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. uva.es These transitions are highly sensitive to the oxidation state and coordination environment of the metal. Consequently, UV-Vis spectroscopy can be a powerful tool for monitoring catalytic cycles, where changes in the metal's electronic structure occur at different stages of the reaction.

While the parent phosphine is not expected to be strongly fluorescent, derivatization with a fluorophore can enable the use of fluorescence spectroscopy. In such cases, coordination to a metal can quench or enhance the fluorescence, providing another handle for studying complex formation and reaction mechanisms through processes like photoinduced electron transfer (PET). uva.es

Electrochemical Methods for Redox Properties of Metal Complexes and Ligand Stability

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. For metal complexes of this compound, CV can determine the potentials at which the metal center is oxidized or reduced. These redox potentials are directly influenced by the electronic properties of the ligands. rsc.org

The electron-donating or -withdrawing nature of the phosphine ligand modulates the electron density at the metal center, thereby making it easier or harder to oxidize or reduce. The presence of the electron-withdrawing bromine atom on the phenyl ring, countered by the electron-donating isopropyl groups, results in a specific electronic profile for this ligand. By comparing the redox potentials of complexes with different phosphine ligands, one can rank their relative electron-donating abilities. This information is crucial for designing catalysts for redox-active processes and for assessing the stability of the ligand and complex under oxidative or reductive conditions. nih.gov

Other Specialized Spectroscopic Techniques for Mechanistic Elucidation (e.g., EPR)

For reactions that involve paramagnetic species (i.e., molecules with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy is an exceptionally powerful tool. washington.eduethz.ch Many catalytic cycles involving transition metals proceed through intermediates with odd electron counts, such as complexes of Co(II), Cu(II), or intermediate states in oxidative addition or reductive elimination steps. nih.gov

EPR spectroscopy can detect these paramagnetic intermediates, even at very low concentrations. The resulting spectrum provides detailed information about the electronic structure of the metal center. Critically, the interaction of the unpaired electron with nearby magnetic nuclei, known as hyperfine coupling, can be observed. Coupling to the ³¹P nucleus of the this compound ligand would provide definitive proof that the phosphine is coordinated to the paramagnetic metal center in the reaction intermediate. This allows for the direct characterization of transient species that are key to the catalytic mechanism. researchgate.netus.es

Future Directions and Emerging Research Avenues for 3 Bromophenyl Di Propan 2 Yl Phosphane

Development of Novel Catalytic Transformations with Enhanced Efficiency and Selectivity

The primary role of phosphine (B1218219) ligands is to modulate the properties of a metal catalyst to achieve desired reactivity and selectivity. cfmot.de Future work on (3-Bromophenyl)di(propan-2-yl)phosphane will likely focus on moving beyond its application in standard cross-coupling reactions to more challenging and novel transformations. The balance of steric and electronic effects inherent in this ligand could be ideal for facilitating difficult bond formations that are currently inefficient. numberanalytics.com

Research could target the development of palladium or nickel catalytic systems for reactions such as:

C-H Activation/Functionalization: Applying the ligand in reactions that directly convert C-H bonds to C-C or C-heteroatom bonds, a key goal for synthetic efficiency.

Cross-Couplings with Challenging Substrates: Utilizing the ligand to improve yields and turnover numbers for reactions involving sterically hindered substrates, unactivated aryl chlorides, or substrates with sensitive functional groups. researchgate.net

Carboxylation and Amination Reactions: Exploring its effectiveness in incorporating CO2 or nitrogen sources into organic molecules, which are important transformations for producing valuable chemical feedstocks.

The goal would be to demonstrate superior performance—in terms of yield, turnover frequency, and selectivity—compared to existing catalyst systems.

Applications in Flow Chemistry and Continuous Processing for Sustainable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and potential for automation. A major area of future research will be the adaptation of homogeneous catalysts based on this compound for use in continuous flow reactors. This involves not only demonstrating the catalyst's activity and stability under flow conditions but also developing methods for its integration into a continuous stream, possibly through immobilization, which is discussed in a later section. The stability of the ligand-metal complex under prolonged reaction times and elevated temperatures in a flow system will be a critical parameter to investigate.

Exploration of this compound in Asymmetric Catalysis (e.g., by modification to a chiral variant)

The development of chiral phosphine ligands is fundamental to modern asymmetric catalysis, enabling the synthesis of single-enantiomer pharmaceuticals and agrochemicals. numberanalytics.com The achiral this compound scaffold serves as an excellent starting point for designing new chiral ligands. The bromine atom on the phenyl ring provides a convenient synthetic handle for introducing chiral auxiliaries or for creating atropisomeric biaryl systems.

Future research could explore several modification strategies:

| Modification Strategy | Description | Potential Chiral Element |

| Functionalization at the Phenyl Ring | Replacing the bromine via cross-coupling with a chiral group or building a second, sterically demanding group at the ortho-position to induce atropisomerism. | Planar or axial chirality |

| Modification of Alkyl Groups | Replacing the isopropyl groups with chiral alkyl substituents derived from the chiral pool (e.g., from terpenes or amino acids). | Central chirality on side chains |

| Derivatization into a Bidentate Ligand | Coupling two phosphine units through a chiral backbone, potentially starting from the bromo-functionalization step. | Chiral backbone |

These new chiral variants would then be screened in key asymmetric reactions like hydrogenation, hydrosilylation, or allylic alkylation to assess their enantioselectivity. numberanalytics.comnumberanalytics.com

Catalyst Recycling and Immobilization Strategies for Green Chemistry Initiatives

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which is a major cost driver, especially when precious metals and sophisticated ligands are used. researchgate.net The bromine atom in this compound is a key feature that can be exploited to address this challenge.

Future research will likely focus on grafting the ligand onto insoluble supports, effectively heterogenizing the homogeneous catalyst. This allows for simple filtration-based recovery and reuse.

Potential Immobilization Routes:

Polymer Support: The bromo-group can be used in polymerization reactions (e.g., as a point of attachment for a styrenic monomer) or grafted onto pre-formed polymers.

Silica (B1680970)/Inorganic Support: The ligand can be attached to silica gel or other metal oxides via a Sonogashira or Heck coupling to a pre-functionalized support.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles would allow for magnetic separation of the catalyst from the reaction mixture.

The robustness of the linkage and the stability of the immobilized catalyst over multiple reaction cycles would be critical areas of investigation. researchgate.net

Computational-Driven Ligand Modifications and Combinatorial Approaches for Optimized Performance

Modern catalyst development increasingly relies on computational chemistry to predict ligand performance and guide synthetic efforts. ucla.edu Future research on this compound will benefit from in-silico modeling to rapidly screen virtual libraries of related structures. DFT (Density Functional Theory) calculations can be used to predict how changes to the ligand's structure—such as moving the bromo-substituent, changing the aryl backbone, or altering the alkyl groups—would impact its steric (e.g., Tolman cone angle) and electronic properties. youtube.com

This computational insight can then be combined with high-throughput screening and combinatorial approaches to synthesis. numberanalytics.com By systematically varying substituents on the phosphine ligand, researchers can quickly identify optimized structures for specific catalytic applications without the need for exhaustive, one-by-one synthesis and testing. numberanalytics.com

Expanding the Scope to Non-Traditional Substrates and Biomass Valorization

A major goal of modern chemistry is to transition from petrochemical feedstocks to renewable resources like biomass. rsc.org Lignocellulosic biomass is a rich source of platform molecules (e.g., cellulose, lignin (B12514952), furfural) that can be converted into value-added chemicals. researchgate.net A promising future direction is to explore the use of catalysts based on this compound for biomass valorization.

Potential research areas include:

Lignin Depolymerization: Developing selective catalytic systems for the cleavage of C-O and C-C bonds in lignin to produce aromatic monomers.

Upgrading of Platform Molecules: Using the catalyst for hydrogenation, transfer hydrogenation, or carbonylation of biomass-derived molecules like levulinic acid or 5-hydroxymethylfurfural.

The robustness of the ligand and its associated metal complex under the often harsh conditions required for biomass conversion will be a key factor determining its utility in this field.

Q & A

Q. What are the optimal synthetic routes for preparing (3-Bromophenyl)di(propan-2-yl)phosphane with high purity?

A robust method involves palladium-catalyzed cross-coupling under inert conditions. For example, combining aryl halides with secondary phosphines in the presence of a palladium catalyst (e.g., Pd(0) with bis(dibenzylideneacetone)) and a bulky phosphine ligand (e.g., dicyclohexyl-[2',4',6'-tris(propan-2-yl)-biphenyl]phosphane) at elevated temperatures (140°C) in xylene for 15 hours yields the target compound. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is critical for confirming the phosphorous environment (typical δ range: -10 to +30 ppm). and NMR resolve the bromophenyl and isopropyl substituents, with splitting patterns indicating steric crowding .

- X-ray Crystallography : Using the SHELX system (e.g., SHELXL), single-crystal analysis provides precise bond angles and distances, confirming the distorted trigonal pyramidal geometry at phosphorus .

Q. How should researchers handle and store this compound to prevent degradation?

Due to air sensitivity, handle under inert atmospheres (argon/glovebox) and store in sealed, dark vials at low temperatures (-20°C). Degradation products can be monitored via headspace GC-MS, which detects phosphane oxidation with a quantification limit of 0.001 mg/kg .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its efficacy in cross-coupling catalysis?

The bulky isopropyl groups enhance steric protection of the metal center, stabilizing low-coordinate intermediates in Negishi couplings. However, excessive bulk can slow transmetalation steps. Electronic effects from the bromophenyl group modulate electron density at phosphorus, impacting oxidative addition rates. Comparative kinetic studies (e.g., monitoring reaction rates with/without added phosphane) reveal these trade-offs .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this ligand?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP or M06) accurately predicts geometry and electronic properties. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). Basis sets like 6-31G(d) for non-metals and LANL2DZ for metals balance accuracy and computational cost .

Q. How can contradictions between experimental and computational data on catalytic activity be resolved?

Q. What strategies improve enantioselectivity when using this ligand in asymmetric catalysis?

Pair the ligand with chiral counterions or modify the metal center’s coordination sphere. For instance, in Rh(I)-catalyzed asymmetric arylation, chiral phosphane ligands enforce facial selectivity via non-covalent interactions (e.g., π-stacking with substrates). Enantiomeric excess (>95% ee) can be achieved by optimizing solvent polarity and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.